molecular formula C7H6BrN3O B2745432 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2092566-15-7

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B2745432
CAS No.: 2092566-15-7
M. Wt: 228.049
InChI Key: UIULPWUQPUJFSW-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a high-value chemical building block designed for advanced research and development in medicinal chemistry and drug discovery. This compound features a bromine atom at the 3-position, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide variety of aryl and heteroaryl groups . This enables the rapid exploration of structure-activity relationships (SAR) and the synthesis of complex target molecules. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities . Research into similar compounds has shown potential for the development of inhibitors targeting enzymes like monoamine oxidase B (MAO-B), which is a significant target in the field of neurodegenerative disorders . Furthermore, this core structure is found in compounds investigated as MARK inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Key Research Applications: • Suzuki-Miyaura Cross-Coupling: The bromine atom serves as a superior leaving group for palladium-catalyzed coupling with boronic acids, allowing for efficient diversification at the C3 position . • Kinase Inhibitor Development: The scaffold is a common feature in molecules designed as kinase inhibitors . • Neurodegenerative Disease Research: Analogous structures have been explored for their activity against targets like MAO-B and MARK . • Construction of Bicyclic Heterocycles: Serves as a central template for synthesizing more complex, fused heterocyclic systems with potential pharmacological activity. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The specific physical, chemical, and safety data for this exact compound should be empirically established by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULPWUQPUJFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=CC=NC2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Methoxypyrazolo 1,5 a Pyrimidine and Analogues

De Novo Synthesis Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The foundational strategy for constructing the pyrazolo[1,5-a]pyrimidine system involves building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. nih.gov This approach allows for versatile structural modifications at multiple positions on the final bicyclic scaffold. nih.gov

Cyclocondensation Reactions with Aminopyrazoles

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction of 3-aminopyrazoles or 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govrsc.org In this reaction, the aminopyrazole acts as a 1,3-bisnucleophile. nih.gov The process typically involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov The regioselectivity of the reaction can often be controlled by the nature of the reactants and the reaction conditions. researchgate.netresearchgate.net

A wide array of 1,3-biselectrophilic reagents are employed in these cyclocondensation reactions, offering access to a diverse range of substituted pyrazolo[1,5-a]pyrimidines. nih.govrsc.org

β-Dicarbonyl Compounds: The reaction between 5-aminopyrazoles and β-dicarbonyl compounds is a classic and frequently used method. nih.govresearchgate.net The reaction typically proceeds under acidic or basic conditions, which facilitate the cyclization and subsequent dehydration steps. nih.govnih.gov For example, reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyls like 2-acetylcyclopentanone (B155173) has been shown to regioselectively form cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Enaminones: β-Enaminones are highly effective reagents for these syntheses, often showing enhanced reactivity compared to their β-dicarbonyl counterparts. researchgate.net The presence of a dimethylamino group, for instance, can act as a good leaving group, controlling the regioselectivity of the initial condensation through an aza-Michael type addition-elimination mechanism. researchgate.netresearchgate.netmdpi.com This is followed by a nucleophilic attack from the pyrazole's endocyclic nitrogen onto the carbonyl group to complete the cyclization. researchgate.netmdpi.com Microwave-assisted reactions of 5-aminopyrazoles with β-enaminones have been developed as a solvent-free, high-yield method for producing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net

β-Ketonitriles: The condensation of β-ketonitriles with hydrazines is a versatile route to the precursor 5-aminopyrazoles. nih.gov Subsequently, β-ketonitriles can also serve as the 1,3-dielectrophile in reactions with aminopyrazoles to build the pyrimidine ring. nih.govbeilstein-journals.org For instance, a microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines was achieved using β-ketonitriles that bear a hydrazone functional group. nih.gov

Reagent TypeStarting AminopyrazoleProduct ExampleConditionsYield (%)Ref.
β-Diketone5-Amino-3-methyl-1H-pyrazole2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineAcetic Acid, Reflux73-81 nih.gov
β-Enaminone5-Amino-3-(4-chlorophenyl)-1H-pyrazole7-Aryl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidineMicrowave, 180 °C, 2 min88-97 researchgate.net
β-Ketonitrile5-Amino-3-phenyl-1H-pyrazole7-Amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidineMicrowave, Solvent-freeHigh nih.gov

The reaction of aminopyrazoles with α,β-unsaturated carbonyl compounds, such as chalcones, provides another pathway to the pyrazolo[1,5-a]pyrimidine core. nih.gov This method also relies on a cyclocondensation mechanism to form the fused heterocyclic system. nih.gov A one-pot methodology has been developed involving the reaction of aminopyrazoles with chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) and a halide source, leading directly to 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govdistantreader.org A common MCR strategy involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot synthesis proceeds through the formation of an intermediate, followed by nucleophilic attack and cyclization to yield the highly substituted pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions are advantageous due to their operational simplicity, high yields, and the ability to generate molecular diversity. distantreader.org

Sustainable and Green Chemistry Protocols

In recent years, a focus on sustainable and environmentally friendly synthetic methods has led to the development of green chemistry protocols for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.orgbme.hu These methods aim to reduce waste, use less hazardous solvents, and improve energy efficiency. nih.gov

The use of ultrasonic irradiation has emerged as a powerful green tool for promoting organic reactions. bme.huresearchgate.net This technique has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, offering several advantages over conventional heating methods, including significantly shorter reaction times, milder conditions, simple procedures, and high yields. researchgate.netnih.gov

A notable example is the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. researchgate.netnih.gov Under ultrasonic irradiation in ethanol (B145695), this reaction proceeds to completion in just 5 minutes, affording the desired pyrazolo[1,5-a]pyrimidine products in yields ranging from 61-98%. researchgate.netnih.gov Similarly, ultrasound has been used in the presence of a mild acid catalyst in an aqueous ethanol medium to synthesize diversely substituted pyrazolo[1,5-a]pyrimidines from carboxylate-substituted 3-aminopyrazoles and formylated active proton compounds. eurjchem.com

Reactant 1Reactant 2ConditionsTimeYield (%)Ref.
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones3-Amino-5-methyl-1H-pyrazoleUltrasound, EtOH5 min61-98 researchgate.netnih.gov
Formylated active proton compoundsCarboxylate substituted-3-aminopyrazoleUltrasound, aq. EtOH, mild acid-Good eurjchem.com
AminopyrazolesSymmetric/non-symmetric alkynesUltrasound, aq. EtOH, KHSO₄ShortGood bme.hu
Solvent-Free and Aqueous Medium Approaches

In an effort to develop more sustainable and environmentally friendly protocols, researchers have explored solvent-free and aqueous-based syntheses of pyrazolo[1,5-a]pyrimidines. These green chemistry approaches aim to minimize the use of hazardous organic solvents, reduce waste, and simplify reaction work-ups.

One notable method involves the one-pot, three-component reaction of aminopyrazoles, enaminones or chalcones, and a sodium halide in water. nih.gov This strategy proceeds through a cascade cyclization followed by an oxidative halogenation, facilitated by an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov The use of water as a solvent is not only environmentally benign but also effective for the direct C-H halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine ring. nih.gov Mechanochemical methods, which involve reactions conducted under solvent-free grinding conditions, have also been investigated as a sustainable pathway to this heterocyclic system. nih.gov Furthermore, the use of recyclable and non-toxic reaction media like polyethylene (B3416737) glycol (PEG-400) has been reported for the condensation of chalcones with 5-aminopyrazoles to yield pyrazolo[1,5-a]pyrimidine derivatives.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This technology significantly reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov

The application of microwave irradiation is versatile, enhancing various reaction types used to construct the pyrazolo[1,5-a]pyrimidine core. These include multicomponent reactions, condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds, and cyclization strategies. nih.govnih.gov For instance, a microwave-assisted approach was developed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines via the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been successfully performed under microwave irradiation to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. google.com

Interactive Data Table: Comparison of Synthesis Methods
MethodKey FeaturesTypical Reaction TimeAdvantages
Aqueous Medium Uses water as solvent; often involves K₂S₂O₈ for oxidative halogenation. nih.govSeveral hoursEnvironmentally friendly, safe, uses inexpensive reagents. nih.gov
Solvent-Free Reactions conducted by grinding or without a medium, sometimes with microwave assistance. nih.govVaries (minutes to hours)Reduces solvent waste, simplified work-up. nih.gov
Microwave-Assisted Utilizes microwave irradiation for heating. nih.govMinutesRapid reaction rates, higher yields, improved purity. nih.gov

Targeted Synthesis of 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine

The specific synthesis of this compound requires a strategic approach that allows for the precise and regioselective introduction of both the methoxy (B1213986) group at the C2 position and the bromo group at the C3 position.

Regioselective Bromination Strategies at C3 Position

The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electronically rich and highly susceptible to electrophilic substitution, making its regioselective bromination a feasible and well-documented process. Several effective methods have been developed to achieve this transformation with high selectivity.

A common and straightforward approach is the direct bromination of a pre-formed pyrazolo[1,5-a]pyrimidine scaffold using an electrophilic bromine source such as N-Bromosuccinimide (NBS). researchgate.netchemicalbook.com The reaction conditions can be tuned, for example, by using tetrahydrofuran (B95107) (THF) under reflux or acetonitrile (B52724) at room temperature, to achieve high yields of the 3-bromo product. researchgate.netchemicalbook.com

More recently, green chemistry protocols have been applied to this transformation. A highly efficient and regioselective C3-bromination has been achieved using sodium bromide (NaBr) in combination with an oxidizing agent like K₂S₂O₈ in water. nih.gov This one-pot method can be integrated into a tandem cyclization/halogenation sequence or used for the direct bromination of an existing pyrazolo[1,5-a]pyrimidine substrate. nih.gov

Interactive Data Table: C3-Bromination Methods
Reagent SystemSolventTemperatureTypical YieldReference
N-Bromosuccinimide (NBS)Acetonitrile20 °C72% chemicalbook.com
N-Bromosuccinimide (NBS)THFReflux70-98% researchgate.net
NaBr / K₂S₂O₈Water80 °CHigh nih.gov

Introduction of Methoxy Group at C2 Position

The introduction of the methoxy group at the C2 position is most strategically accomplished by constructing the pyrazolo[1,5-a]pyrimidine ring from a precursor that already contains the desired methoxy functionality. The standard and highly convergent synthesis of this scaffold involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net

By analogy to these established methods, the synthesis of a C2-methoxy substituted pyrazolo[1,5-a]pyrimidine would commence with 3-amino-5-methoxypyrazole as the key starting material. The reaction of this aminopyrazole with a suitable β-dicarbonyl compound, such as 1,1,3,3-tetramethoxypropane (B13500) (which serves as a precursor to malondialdehyde) under acidic or thermal conditions, would lead to the formation of the 2-methoxypyrazolo[1,5-a]pyrimidine core. This cyclocondensation reaction relies on the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the fused pyrimidine ring. The methoxy group, being present on the pyrazole ring at the 3-position (which becomes the C2 position of the bicyclic system), is thus incorporated directly into the final scaffold.

Optimization of Reaction Conditions for Yield and Selectivity

For the initial cyclization to form 2-methoxypyrazolo[1,5-a]pyrimidine, optimization would focus on the choice of the 1,3-dicarbonyl equivalent and the reaction catalyst. The reaction can be sensitive to pH, with either acidic (e.g., acetic acid) or basic conditions being employed to promote the condensation and cyclization, depending on the specific substrates. nih.govresearchgate.net Temperature and reaction time are also critical parameters to control to prevent side reactions and ensure complete conversion.

In the subsequent bromination step, the goal is to achieve high conversion to the 3-bromo isomer while preventing over-bromination or other side reactions. Optimization involves comparing different brominating agents (e.g., NBS vs. NaBr/oxidant), solvents (e.g., acetonitrile, THF, or water), and temperatures. For instance, while refluxing in THF with NBS provides excellent yields, milder conditions using acetonitrile at room temperature can also be effective and may be preferable for substrates with sensitive functional groups. researchgate.netchemicalbook.com The choice of an aqueous system with NaBr/K₂S₂O₈ offers a green alternative that can also result in high yields and selectivity. nih.gov Careful control of stoichiometry, ensuring not more than one equivalent of the brominating agent is used, is crucial for achieving mono-bromination at the desired C3 position.

Reactivity and Derivatization Strategies for 3 Bromo 2 Methoxypyrazolo 1,5 a Pyrimidine

Transformations Involving the Bromine Moiety at C3

The bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a key functional group for introducing molecular diversity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives, these reactions provide efficient pathways to arylated, alkynylated, and aminated products.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and boronic acids or esters. In the context of the pyrazolo[1,5-a]pyrimidine scaffold, this reaction has been successfully applied to introduce a variety of aryl and heteroaryl groups at the C3-position.

Detailed research on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has shown that the choice of catalyst, ligand, and base is critical to achieving high yields and minimizing side reactions, such as debromination. nih.govrsc.orgresearchgate.netresearchgate.net For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos has been reported to be effective in preventing the undesired debromination product. rsc.orgresearchgate.net Microwave-assisted conditions have also been shown to be efficient for this transformation. rsc.orgresearchgate.net The reaction is compatible with a wide range of aryl and heteroaryl boronic acids, including those with electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on a 3-Bromo-pyrazolo[1,5-a]pyrimidine Analog Substrate: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

Aryl/Heteroaryl Boronic Acid Catalyst/Ligand Base Solvent Yield (%) Reference
p-Methoxyphenylboronic acid XPhosPdG2/XPhos K3PO4 Dioxane/H2O 86 nih.gov
4-Acetylphenylboronic acid XPhosPdG2/XPhos K3PO4 Dioxane/H2O 81 nih.gov
Thiophen-2-ylboronic acid XPhosPdG2/XPhos K3PO4 Dioxane/H2O 75 nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is a reliable method for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core at the C3 position.

Studies on related bromo-substituted pyrazolo[1,5-a]pyrimidine systems have demonstrated the feasibility of this transformation. researchgate.netnih.gov The reaction is generally carried out in the presence of a palladium catalyst such as PdCl2(PPh3)2, a copper salt like CuI, and an amine base such as triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (DIPA). A variety of terminal alkynes, including both aliphatic and aromatic acetylenes, can be coupled, providing access to a diverse range of 3-alkynyl-pyrazolo[1,5-a]pyrimidines.

Table 2: General Conditions for Sonogashira Coupling on Bromo-Pyrazolo[1,5-a]pyrimidines

Catalyst Co-catalyst Base Solvent Temperature

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is a powerful method for introducing primary and secondary amines, as well as other nitrogen nucleophiles, at the C3-position of the 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold.

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium precursor and the phosphine (B1218219) ligand. nih.gov A variety of catalyst systems have been developed to accommodate a wide range of amine substrates and aryl halides. wikipedia.org For electron-rich heterocyclic halides, sterically hindered and electron-rich phosphine ligands, such as Xantphos or Josiphos-type ligands, are often employed in combination with a palladium source like Pd2(dba)3 or Pd(OAc)2. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to facilitate the reaction. libretexts.orgchemspider.com

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are the most common methods for functionalizing the C3-bromo position, nucleophilic substitution reactions can also be considered. The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr). However, the C3 position is generally less activated towards SNAr compared to positions C5 and C7.

Therefore, direct displacement of the C3-bromine by nucleophiles typically requires harsh reaction conditions or the presence of strongly activating groups on the ring. The feasibility of such reactions would depend on the nature of the nucleophile and the specific substitution pattern of the pyrazolo[1,5-a]pyrimidine ring.

Reactions at the Methoxy (B1213986) Group at C2

The methoxy group at the C2-position of the pyrazolo[1,5-a]pyrimidine ring offers another handle for chemical modification. The reactivity at this position is largely dictated by the electron-deficient nature of the pyrimidine (B1678525) ring, which makes the C2 carbon electrophilic.

Potential transformations include nucleophilic aromatic substitution, where the methoxy group acts as a leaving group, and O-demethylation to yield the corresponding pyrimidinone. The synthesis of 2-methoxypyrimidine (B189612) itself is often achieved through the reaction of 2-chloropyrimidine (B141910) with sodium methoxide, which demonstrates the susceptibility of the C2 position to nucleophilic attack. ontosight.ai

In analogous systems, such as 2-sulfonylpyrimidines, the C2 position readily reacts with thiols via an SNAr mechanism. nih.gov This suggests that the C2-methoxy group in 3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine could potentially be displaced by strong nucleophiles, such as thiols or amines, particularly under elevated temperatures or microwave irradiation.

Furthermore, O-demethylation is a common transformation for aryl methyl ethers and can be applied to heterocyclic systems. Standard reagents for this purpose include strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). commonorganicchemistry.com The reaction of this compound with such reagents would be expected to yield 3-bromo-pyrazolo[1,5-a]pyrimidin-2(1H)-one. It should be noted that specific literature examples for these transformations on the this compound substrate are not extensively documented, and the feasibility and efficiency of these reactions would require experimental validation.

Ether Cleavage and Hydroxylation

The methoxy group at the C2 position represents a key functional handle that can be transformed to introduce further diversity. One of the fundamental transformations is the cleavage of the methyl ether to yield the corresponding hydroxyl group, converting the scaffold into a 3-bromo-pyrazolo[1,5-a]pyrimidin-2(1H)-one. This reaction is typically achieved using strong Lewis acids or proton acids that can facilitate the cleavage of the C-O bond.

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and has been successfully applied to the pyrazolo[1,5-a]pyrimidine core. researchgate.net The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, which activates the methyl group for nucleophilic attack by a bromide ion. nih.gov This method is often preferred for its high efficiency under relatively mild conditions. Another common reagent for ether cleavage is a strong acid like hydroiodic acid (HI), which proceeds via protonation of the ether oxygen followed by an Sₙ2 attack by the iodide ion on the methyl group. masterorganicchemistry.comlibretexts.org

While direct experimental data for the demethylation of this compound is not extensively reported, the synthesis of related compounds, such as the kinase inhibitor Dorsomorphin, involves the BBr₃-mediated demethylation of a substituted 6-phenylpyrazolo[1,5-a]pyrimidine, demonstrating the feasibility of this transformation on the core structure. researchgate.net The resulting hydroxyl group can then serve as a nucleophile or be used for further functionalization, such as O-alkylation.

Table 1: Reagents for Ether Cleavage of 2-Alkoxypyrazolo[1,5-a]pyrimidines This table is based on analogous reactions on similar heterocyclic systems.

Reagent Typical Conditions Product Mechanism Reference(s)
Boron tribromide (BBr₃) Dichloromethane (DCM), low temperature (e.g., 0 °C to rt) 3-Bromo-pyrazolo[1,5-a]pyrimidin-2(1H)-one Lewis acid-mediated C-O bond cleavage researchgate.netnih.gov
Hydroiodic acid (HI) Acetic acid or neat, reflux 3-Bromo-pyrazolo[1,5-a]pyrimidin-2(1H)-one Acid-catalyzed Sₙ2 displacement masterorganicchemistry.comlibretexts.org

Modifications and Functionalization of the Methoxy Group

Direct nucleophilic displacement of the 2-methoxy group on the pyrazolo[1,5-a]pyrimidine ring is generally challenging. The C2 position is part of the electron-rich pyrazole (B372694) moiety and is less electrophilic compared to positions on the pyrimidine ring, such as C5 and C7. Consequently, direct SₙAr reactions at C2 are not a common strategy for derivatization unless the ring is significantly activated by strong electron-withdrawing groups, which is not the case for the parent scaffold.

Functionalization of the pyrazolo[1,5-a]pyrimidine core predominantly occurs at other, more reactive positions. Research has largely focused on derivatization at the C3, C5, and C7 positions, where reactions such as cross-coupling, C-H activation, and nucleophilic aromatic substitution (on halogenated precursors) are more facile and regioselective. nih.govnih.gov Therefore, strategies for introducing diversity typically involve leveraging the bromine at C3 or functionalizing the pyrimidine ring at C5 and C7, rather than displacing the 2-methoxy group.

Functionalization at Other Ring Positions (C5, C6, C7)

The pyrimidine portion of the scaffold offers several positions for functionalization, enabling extensive structural diversification.

C-H Activation and Direct Functionalization

Palladium-catalyzed direct C-H activation has emerged as a powerful tool for functionalizing heteroaromatic compounds, including the pyrazolo[1,5-a]pyrimidine scaffold. nih.govrsc.org This methodology allows for the formation of C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized organometallic reagents. For the pyrazolo[1,5-a]pyrimidine system, the C7 position is generally the most reactive site for direct arylation, guided by the coordinating effect of the N1 nitrogen of the pyrazole ring. researchgate.net

Studies on related pyrazolo[1,5-a]azines have demonstrated that a variety of aryl and heteroaryl groups can be introduced at the C7 position using palladium catalysts, often in the presence of an oxidant or a specific base like silver carbonate. researchgate.netresearchgate.net This regioselective functionalization provides a streamlined route to 7-aryl derivatives, which are common motifs in biologically active molecules. researchgate.net While less common, direct functionalization at other positions like C3 has also been explored, offering alternative pathways for derivatization. researchgate.netacademie-sciences.fr

Table 2: Examples of Direct C-H Arylation on the Pyrazolo[1,5-a]pyrimidine Scaffold This table includes examples from analogous pyrazolo[1,5-a]azine systems to illustrate the general reactivity.

Starting Material Coupling Partner Catalyst/Conditions Position Functionalized Product Reference(s)
Pyrazolo[1,5-a]pyrimidine Aryl Iodide Pd(OAc)₂, Ag₂CO₃, 140 °C C7 7-Arylpyrazolo[1,5-a]pyrimidine researchgate.net
Pyrazolo[1,5-a]pyridine Aryl Iodide Pd(OAc)₂, CsF C3 3-Arylpyrazolo[1,5-a]pyridine researchgate.net
Pyrazolo[1,5-a]azine Aryl Chloride Pd(OAc)₂, PCy₃·HBF₄, p-xylene, 160 °C C7 7-Arylpyrazolo[1,5-a]azine researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at Electrophilic Sites

Nucleophilic aromatic substitution (SₙAr) is a cornerstone strategy for functionalizing the pyrazolo[1,5-a]pyrimidine core, particularly at the C5 and C7 positions. nih.gov These positions are part of the electron-deficient pyrimidine ring and become highly electrophilic when substituted with a good leaving group, such as a halogen. The reaction proceeds through a Meisenheimer complex intermediate, and its facility depends on the nature of the leaving group, the nucleophile, and any activating groups on the ring.

A common synthetic precursor for SₙAr reactions is a 5,7-dihalopyrazolo[1,5-a]pyrimidine, which can be prepared from the corresponding diol. nih.gov The chlorine atom at C7 is typically more reactive than the one at C5, allowing for selective, sequential substitutions. nih.gov A wide array of nucleophiles, including amines (primary, secondary, and anilines), alkoxides, and thiolates, can be employed to introduce diverse functional groups at these positions. This high reactivity and selectivity make SₙAr a preferred method for building molecular complexity and generating libraries of analogues. nih.govnih.gov

Table 3: Examples of SₙAr Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines This table showcases reactivity at C5 and C7 using analogous halogenated scaffolds.

Starting Material Nucleophile Conditions Position(s) Substituted Product Type Reference(s)
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Morpholine K₂CO₃, Acetone, rt C7 (selective) 7-Morpholino-5-chloro derivative nih.gov
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Various amines DIPEA, iPrOH, Microwave C5 3-Bromo-5-amino derivatives nih.gov
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Arylamines Et₃N or NaH C7 7-(N-arylamino) derivatives nih.gov
5,7-Dichloropyrazolo[1,5-a]pyrimidine Hydroxide (hydrolysis) aq. NaOH, THF C7 7-Chloro-5-hydroxy derivative wuxiapptec.com

Introduction of Diverse Chemical Tags and Linkers

The functionalization methodologies described above, particularly SₙAr, are readily adapted for the introduction of chemical tags and linkers, which are essential tools in chemical biology and drug development. By choosing nucleophiles that contain additional reactive functionalities, the pyrazolo[1,5-a]pyrimidine scaffold can be equipped with handles for bioconjugation or for linking to other molecular entities.

For instance, reacting a 5- or 7-halopyrazolo[1,5-a]pyrimidine with a nucleophile like 6-aminohexan-1-ol introduces a flexible alkyl chain with a terminal alcohol. This alcohol can be further modified to attach fluorescent dyes, biotin (B1667282) tags, or form part of a bivalent molecule like a PROTAC (Proteolysis Targeting Chimera). Similarly, using a diamine nucleophile installs a free amino group that can be acylated to append various payloads or linkers. This strategy has been employed in the synthesis of macrocyclic kinase inhibitors, where an amino-alcohol was attached at C7 to serve as an anchor point for subsequent macrocyclization. The ability to install these linkers regioselectively allows for precise control over the final architecture of complex molecular probes and targeted therapeutics. nih.gov

Combinatorial Chemistry and Library Synthesis from the this compound Scaffold

The pyrazolo[1,5-a]pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular core capable of binding to multiple biological targets upon modification with various functional groups. acs.orgresearchgate.net Its rigid, planar structure and the synthetic accessibility of multiple diversification points make it an ideal starting point for combinatorial chemistry and the synthesis of large compound libraries. acs.orgekb.eg

The this compound core is well-suited for this purpose. The bromine at C3 is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents. rsc.orgresearchgate.net Concurrently, the pyrimidine ring can be functionalized at the C5 and C7 positions, typically through SₙAr reactions on a halogenated precursor before or after the C3 modification.

This multi-point diversification strategy enables the creation of large, structurally diverse libraries from a common intermediate. For example, a library of over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidine carboxamides was synthesized using a strategy that involved initial derivatization followed by amide coupling at the C6 position. acs.org Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug discovery programs targeting kinases, G-protein coupled receptors, and other protein classes. nih.govekb.eg

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Methoxypyrazolo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine, a combination of 1D and 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and electronic environment of the heterocyclic system.

Detailed 1D (¹H, ¹³C) NMR Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been well-documented, providing a solid basis for predicting the spectral features of the title compound. The substitution at the C2 and C3 positions significantly influences the chemical shifts of the remaining protons and carbons in the ring system.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyrimidine (B1678525) ring (H5, H6, and H7) and a characteristic singlet for the methoxy (B1213986) group's protons. Based on data from related pyrazolo[1,5-a]pyrimidines, the protons on the pyrimidine moiety typically appear as a coupled system. H6 is expected to be a triplet (or more accurately, a doublet of doublets), coupled to both H5 and H7. H5 and H7 would appear as doublets of doublets. The methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of 3.9-4.1 ppm. The precise chemical shifts are influenced by the electron-withdrawing effect of the bromine at C3 and the electron-donating effect of the methoxy group at C2.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide evidence for all carbon atoms in the molecule. The carbon atom C3, directly attached to the bromine, is expected to be significantly shifted to a lower field (higher ppm value) compared to the unsubstituted parent compound. Conversely, C2, bonded to the electron-donating methoxy group, will be shifted to a higher field. The quaternary carbons of the pyrazole-pyrimidine fusion (C3a and C8a) and the substituted carbons (C2 and C3) can be distinguished from the protonated carbons (C5, C6, C7) by their lack of signal in a DEPT-135 experiment. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

Expected ¹H and ¹³C NMR Data (Note: The following data is predicted based on known substituent effects and analysis of similar compounds. Actual experimental values may vary.)

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2-~160-165
3-~95-100
5~8.6-8.8 (dd)~145-148
6~7.0-7.2 (dd)~110-113
7~8.8-9.0 (dd)~150-153
3a-~140-143
8a-~152-155
-OCH₃~4.0 (s)~55-58

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Strong cross-peaks would be expected between H5-H6 and H6-H7, confirming their adjacency on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the signals of H5, H6, and H7 to their respective carbon atoms (C5, C6, and C7) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methoxy protons (-OCH₃) to the C2 carbon.

H5 to C3a, C7.

H7 to C5, C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar, aromatic system like this, NOESY primarily confirms through-space proximity. A key observation would be a cross-peak between the methoxy protons and the H7 proton, which would provide strong evidence for the spatial arrangement of the methoxy group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation pattern.

For this compound (C₇H₆BrN₃O), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 227 and 229).

The fragmentation pattern under electron impact (EI) ionization would likely proceed through characteristic losses of small, stable fragments. Predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Subsequent loss of a carbon monoxide (CO) molecule from the resulting ion.

Loss of the bromine radical (•Br), leading to a significant peak at [M-79/81]⁺.

Cleavage of the pyrimidine ring, a common fragmentation pathway for such heterocyclic systems.

Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺227/229Molecular ion peak showing bromine isotope pattern
[M-CH₃]⁺212/214Loss of a methyl radical
[M-CH₃-CO]⁺184/186Subsequent loss of carbon monoxide
[M-Br]⁺148Loss of a bromine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methoxy group, expected around 2850-2960 cm⁻¹.

C=N and C=C stretching: The fused aromatic ring system will give rise to a series of complex bands in the 1400-1650 cm⁻¹ region.

C-O stretching: A strong, characteristic band for the aryl ether linkage of the methoxy group is expected in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).

C-Br stretching: The vibration of the carbon-bromine bond would appear in the fingerprint region, typically between 500-650 cm⁻¹.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch2850-2960Medium
C=N, C=C Stretch1400-1650Medium-Strong
Asymmetric C-O Stretch1200-1275Strong
Symmetric C-O Stretch1020-1075Medium
C-Br Stretch500-650Medium-Strong

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While solution-state techniques like NMR are powerful, X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, analysis of related pyrazolo[1,5-a]pyrimidine derivatives reveals common structural features. nih.gov The fused pyrazolo[1,5-a]pyrimidine core is expected to be essentially planar. The methoxy group may lie either in the plane of the ring or be slightly twisted out of the plane.

In the solid state, the packing of the molecules would be governed by intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in the crystal packing. Furthermore, π-π stacking interactions between the planar aromatic rings of adjacent molecules are highly probable and would be a significant stabilizing force in the crystal lattice. The presence of the bromine atom could also lead to halogen bonding interactions (Br···N or Br···O), further influencing the supramolecular architecture.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. As this compound itself is an achiral molecule, these techniques are not applicable. Should a chiral center be introduced into the molecule, for instance, by derivatization with a chiral auxiliary, VCD and ECD would become invaluable tools for elucidating its stereochemistry. To date, studies on such chiral derivatives of this specific compound have not been reported in the literature.

Computational and Theoretical Investigations of 3 Bromo 2 Methoxypyrazolo 1,5 a Pyrimidine

Electronic Structure and Molecular Orbital Theory (DFT, ab initio)

DFT and ab initio methods are instrumental in elucidating the electronic characteristics of molecules. These calculations provide a quantum mechanical description of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these studies reveal how substituents influence the core's electronic nature.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Representative Quantum Chemical Parameters Derived from Frontier Orbitals Note: These values are illustrative, based on DFT calculations of structurally related heterocyclic compounds, as specific data for 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is not available in the cited literature.

ParameterSymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.5 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.0 to -2.0
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.0 to 5.0
Ionization PotentialIP-EHOMO5.5 to 6.5
Electron AffinityEA-ELUMO1.0 to 2.0
Chemical Hardnessη(IP - EA) / 22.0 to 2.5

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. These maps illustrate regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack.

For this compound, the MEP would show negative potential (red/yellow regions) concentrated around the electronegative nitrogen atoms of the fused ring system and the oxygen atom of the methoxy (B1213986) group. researchgate.net These areas represent likely sites for hydrogen bonding and interaction with electrophiles. Positive potential (blue regions) would be expected around the hydrogen atoms. The bromine atom would exhibit a region of slight negative potential due to its lone pairs, but its electron-withdrawing inductive effect would influence the potential of the adjacent carbon. This detailed charge landscape is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis helps determine the most stable three-dimensional arrangement of a molecule. The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system and is therefore largely planar and rigid. researchgate.net The primary source of conformational flexibility in this compound arises from the rotation of the methyl group of the C2-methoxy substituent.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. nih.govekb.eg Such simulations would explore the rotational freedom of the methoxy group and its preferred orientation relative to the core ring structure. Understanding these dynamics is particularly important in drug design, as the molecule's accessible conformations can dictate its ability to fit into a biological target's binding site.

Reaction Mechanism Studies of Key Derivatization Pathways

The bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine ring is a key functional handle for introducing molecular diversity through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction is a particularly efficient method for forming new carbon-carbon bonds at this position. nih.govresearchgate.net

Theoretical studies can elucidate the mechanism of this transformation, which proceeds through a well-established catalytic cycle:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine (C3-Br) bond, forming a Pd(II) intermediate. libretexts.org

Transmetalation : The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final 3-substituted product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Computational modeling of this cycle for this compound would help in optimizing reaction conditions. For instance, DFT calculations can predict the stability of intermediates and the energy barriers of each step, guiding the choice of catalyst, ligand, and base to maximize yield and minimize side reactions like debromination. nih.govresearchgate.net

Structure-Property Relationships Derived from Computational Models

Computational models are essential for establishing structure-property and structure-activity relationships (SAR). By systematically modifying the structure of this compound in silico and calculating key electronic and steric descriptors, researchers can predict how these changes will affect the molecule's properties and biological activity. rsc.org

The bromine and methoxy substituents at the C3 and C2 positions, respectively, have a profound impact on the molecule's characteristics.

Bromine Substituent (C3) :

Electronic Effect : Bromine exerts a dual electronic influence. It is strongly electron-withdrawing through induction due to its high electronegativity, which can decrease the electron density of the ring. However, it can also act as a weak electron donor through resonance via its lone pairs.

Steric Effect : The bromine atom adds significant steric bulk to the C3 position, which can influence how the molecule interacts with other molecules or fits into a binding pocket. Its primary role, however, is often as a versatile leaving group for synthetic derivatization. nih.gov

Methoxy Substituent (C2) :

Electronic Effect : The methoxy group is a strong electron-donating group through resonance, pushing electron density into the pyrazolo[1,5-a]pyrimidine ring system. This effect generally increases the electron density of the core, which can modulate its reactivity and biological interactions.

Steric Effect : The methoxy group is sterically larger than a hydrogen atom and its orientation can influence the local molecular shape. nih.gov Its rotational flexibility, as explored through conformational analysis, can be a key determinant in achieving optimal binding with a biological target.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate electronic properties that govern a molecule's behavior in chemical reactions.

One key aspect of reactivity is the distribution of electron density, which can be visualized through a Molecular Electrostatic Potential (MEP) map. For the related pyrazolo[3,4-d]pyrimidine scaffold, MEP analysis has shown that electron densities are typically low near hydrogen atoms, indicating regions susceptible to nucleophilic attack, while areas with high electron density, often around nitrogen atoms, are prone to electrophilic attack. nih.gov For this compound, the electronegative bromine and oxygen atoms, along with the nitrogen atoms of the fused ring system, are expected to be regions of high electron density, influencing its interaction with other molecules.

Computational studies on related pyrazolo[1,5-a]pyrimidines have highlighted the reactivity of the C7 position towards nucleophilic substitution, a property that is exploited in the synthesis of various derivatives. researchgate.net The presence of the bromo and methoxy groups at the 2 and 3 positions would modulate the electron density across the ring system, thereby influencing the regioselectivity of such reactions.

Table 1: Predicted Reactivity Descriptors for a Generic Pyrazolo[1,5-a]pyrimidine Scaffold

DescriptorPredicted Influence of Substituents
HOMO Energy Increased by electron-donating groups (e.g., -OCH3), leading to higher reactivity with electrophiles.
LUMO Energy Decreased by electron-withdrawing groups (e.g., -Br), leading to higher reactivity with nucleophiles.
HOMO-LUMO Gap A smaller gap indicates higher overall reactivity. The net effect of -OCH3 and -Br would determine the gap.
Molecular Electrostatic Potential Negative potential around N, O, and Br atoms, indicating sites for electrophilic attack. Positive potential around H atoms.

In Silico Modeling of Ligand-Target Interactions (non-clinical focus)

In silico modeling plays a pivotal role in understanding how small molecules like this compound interact with biological macromolecules. These computational techniques are instrumental in predicting binding modes, affinities, and the potential for modulating the activity of protein targets.

Molecular Docking Simulations with Protein Targets (e.g., kinases, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif, particularly for protein kinases, where it can mimic the adenine part of ATP. nih.govnih.gov

Interaction with Tropomyosin Receptor Kinases (Trks): Pyrazolo[1,5-a]pyrimidine is a core scaffold in several approved Trk inhibitors. mdpi.com Docking studies of these inhibitors with TrkA have shown that the pyrazolo[1,5-a]pyrimidine moiety forms a key hydrogen bond with the hinge residue Met592. mdpi.com Substituents at various positions of the scaffold are crucial for achieving high potency and selectivity. It is plausible that this compound could also bind to the ATP pocket of Trk kinases, with the core scaffold making the canonical hinge interactions.

Table 2: Predicted Interactions of this compound with Kinase Targets (based on analogs)

Protein TargetKey Interacting Residues (Hinge Region)Predicted Role of Substituents
CDK2 Leu83The 2-methoxy group may form additional hydrogen bonds. The 3-bromo group could engage in halogen bonding or hydrophobic interactions.
TrkA Met592The 2-methoxy and 3-bromo groups are likely to occupy the solvent-exposed region, influencing solubility and pharmacokinetic properties.

Binding Affinity Predictions and Hotspot Analysis

Computational methods can also be used to predict the binding affinity of a ligand to its target. This is often expressed as a docking score or a calculated binding free energy. While specific binding affinity data for this compound is not available, studies on related compounds provide valuable insights.

For a series of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, it was found that substitutions at the 3 and 7 positions significantly impact the inhibitory activity (IC50 values). researchgate.net For example, compounds with a 7-(4-Bromophenyl) group showed potent CDK2 inhibition. researchgate.net This suggests that the electronic and steric properties of the substituents play a critical role in determining the binding affinity.

Hotspot analysis involves identifying key amino acid residues in the binding site that contribute significantly to the binding energy. In the context of kinases, the hinge region is a well-established hotspot for ATP-competitive inhibitors. Additionally, hydrophobic pockets and regions capable of forming hydrogen bonds near the ATP-binding site are also important. For pyrazolo[1,5-a]pyrimidine inhibitors, residues such as Val18, Ala31, Val64, and Phe80 in CDK2 form a lipophilic pocket that can be exploited by substituents on the inhibitor to enhance binding affinity. researchgate.net The 2-methoxy and 3-bromo groups of the title compound could potentially interact with such hotspots, thereby influencing its binding affinity.

Table 3: Binding Affinities of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Kinase Targets

DerivativeTarget KinaseBinding Affinity (IC50)
7-(4-Bromophenyl)-3-(3-chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamineCDK222 nM researchgate.net
7-(4-Bromophenyl)-3-(2-chlorophenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamineCDK224 nM researchgate.net
A pyrazolo[1,5-a]pyrimidine derivativeTrkA1.7 nM mdpi.com
A pyrazolo[1,5-a]pyrimidine derivativeTrkB3.1 nM researchgate.net
A pyrazolo[1,5-a]pyrimidine derivativeTrkC2.3 nM researchgate.net

Note: The data in this table is for illustrative purposes to show the range of activities for this class of compounds and does not represent the activity of this compound.

Allosteric Modulation Studies

Allosteric modulation, where a ligand binds to a site on the receptor that is distinct from the primary (orthosteric) binding site, is an attractive mechanism for achieving greater selectivity and a more nuanced pharmacological response. Pyrazolo[1,5-a]pyrimidines have been investigated as allosteric modulators of certain receptors. nih.gov

While the primary mode of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site, there is evidence to suggest that this scaffold can also participate in allosteric modulation. nih.gov Computational studies, such as molecular dynamics simulations, can be employed to explore potential allosteric binding sites and to understand the conformational changes induced by the binding of an allosteric modulator. These simulations can reveal how the binding of a pyrazolo[1,5-a]pyrimidine derivative to an allosteric site can alter the dynamics of the protein and affect the affinity of the orthosteric ligand.

For example, recent research has explored the evolutionary pathways of allosteric regulation in kinases, highlighting the complex interplay between protein structure, dynamics, and function. chemical-suppliers.eu Although specific allosteric modulation studies involving this compound are not yet reported, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests that this is a plausible area for future investigation.

Academic Applications and Potential of 3 Bromo 2 Methoxypyrazolo 1,5 a Pyrimidine As a Research Chemical

Role as a Synthetic Intermediate for Complex Heterocycles

The primary academic application of 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is its function as a versatile synthetic intermediate. The bromine atom at the C3 position is a key functional group that enables the construction of more complex molecular architectures through various metal-catalyzed cross-coupling reactions.

Notably, 3-bromo substituted pyrazolo[1,5-a]pyrimidines are excellent substrates for the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orgresearchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyrazolo[1,5-a]pyrimidine (B1248293) core and a wide variety of aryl or heteroaryl boronic acids. nih.govresearchgate.net This strategy is a powerful method for generating libraries of C3-arylated derivatives, which are essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of functional materials. rsc.org Research has demonstrated that with the appropriate choice of catalyst, ligand, and reaction conditions (often enhanced by microwave irradiation), high yields of the coupled products can be achieved while minimizing side reactions like debromination. nih.govresearchgate.net

Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold allows for sequential functionalization. For instance, a synthetic strategy can involve an initial Suzuki coupling at the C3-bromo position, followed by reactions at other sites on the heterocyclic core. nih.gov Starting from precursors like 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, chemists can achieve sequential and site-selective displacement of the halides to build highly substituted and complex derivatives. nih.gov The 2-methoxy group in this compound influences the electronic nature of the scaffold and can also be a site for subsequent chemical modification, further enhancing its utility as a building block.

Scaffold for Academic Chemical Probe Development (non-drug efficacy)

Beyond its role as a simple building block, the pyrazolo[1,5-a]pyrimidine scaffold is frequently employed in the development of chemical probes. These molecules are designed to interact with biological targets with high potency and selectivity, not for therapeutic use, but to study the target's function, distribution, and mechanism of action in a biological system. The rigid, planar structure of this compound provides a well-defined framework for the precise spatial arrangement of pharmacophoric features.

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, the purine (B94841) base in adenosine (B11128) triphosphate (ATP). This structural mimicry makes it an ideal scaffold for designing competitive inhibitors of ATP-binding proteins, particularly protein kinases. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases. Chemical probes that can selectively inhibit specific kinases are invaluable for dissecting signaling pathways and validating new drug targets.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as potent inhibitors for a range of kinases, including:

Tropomyosin receptor kinases (Trk). nih.govresearchgate.net

Threonine tyrosine kinase (TTK). nih.gov

Phosphoinositide 3-kinases (PI3K). nih.gov

In the design of these inhibitors, the 3-position is a critical vector for modification to achieve potency and selectivity. By replacing the bromine atom in this compound with different chemical moieties, researchers can systematically probe the steric and electronic requirements of a kinase's active site. The 2-methoxy group can also play a crucial role, potentially forming key hydrogen bonds or occupying a hydrophobic pocket within the target protein. These systematic modifications are central to SAR studies aimed at creating highly selective probes to study the biological role of a single kinase without confounding off-target effects. nih.gov

Table 1: Examples of Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Scaffolds
Target KinaseScaffold TypeKey Structural FeaturesObserved PotencyReference
TrkA, TrkB, TrkCSubstituted amino pyrazolo[1,5-a]pyrimidinesSubstitution with 2,5-difluorophenyl and fluorine on a pyrrolidine (B122466) moiety significantly enhanced activity.IC50 < 1 nM nih.gov
TTKPyrazolo[1,5-a]pyrimidines derived from a scaffold hopping exerciseSynthesis begins with 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, with sequential displacement of halides.Potent inhibition (e.g., CFI-402257, Ki = 0.1 nM) nih.gov
PI3Kδ5-benzimidazole-pyrazolo[1,5-a]pyrimidinesModifications at C2 and C5 positions of the core. A C2-carbonyl group was found to enhance activity.Potent and selective inhibition (e.g., CPL302415, IC50 = 18 nM) nih.gov

The utility of the this compound scaffold extends to the development of ligands for nuclear and transmembrane receptors. These probes are used to map receptor binding sites, quantify receptor density, and understand the structural basis of ligand-receptor interactions. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as antagonists for the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in immunology and toxicology. The core scaffold provides the necessary framework for receptor recognition, while modifications, such as those enabled by the C3-bromo and C2-methoxy groups, allow for the fine-tuning of binding affinity and selectivity.

Applications in Materials Science

The rigid, planar, and electron-rich nature of the pyrazolo[1,5-a]pyrimidine system makes it an attractive building block for the creation of novel organic functional materials. The inherent photophysical properties and the ability to engage in specific intermolecular interactions are key to its applications in this field.

Pyrazolo[1,5-a]pyrimidine derivatives are known to be fluorescent, and their absorption and emission properties can be systematically tuned through chemical modification. nih.govrsc.org This makes them highly valuable for the development of novel fluorophores for applications such as chemosensors, bio-imaging probes, and organic light-emitting devices (OLEDs).

The photophysical characteristics are highly dependent on the nature and position of substituents on the fused ring system. nih.gov Electron-donating groups (like the 2-methoxy group) and electron-withdrawing groups (like the 3-bromo group) on the this compound core can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. The C3-bromo position is a particularly useful site for introducing extended π-conjugated systems via cross-coupling, which can dramatically alter the photophysical properties and lead to the development of fluorophores with tailored characteristics. nih.gov Research has shown that pyrazolo[1,5-a]pyrimidines can achieve high quantum yields and exhibit good photostability, with properties comparable to some commercial fluorescent dyes. rsc.org

Table 2: Tunable Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines (PPs)
Substituent Type at Position 7Molar Absorptivity (ε) Range (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF) RangeKey FindingReference
General3,320 to 20,5930.01 to 0.97Properties are highly tunable based on substituent. nih.gov
Electron-Donating Groups (EDGs)Higher valuesHigher valuesEDGs at position 7 improve both absorption and emission behaviors. nih.govrsc.org
Simple Aryl GroupsN/ASolid-state QY = 0.18 to 0.63Proper structural selection allows for the design of solid-state emitters. rsc.org

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The this compound molecule possesses several features that make it an excellent candidate for this field. Its planar structure promotes π-π stacking interactions between adjacent molecules. The nitrogen atoms within the rings can act as hydrogen bond acceptors.

Crucially, the bromine atom at the C3 position can participate in halogen bonding. This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site (such as a nitrogen or oxygen atom) on an adjacent molecule. Halogen bonds are increasingly used as a reliable tool in crystal engineering to guide the self-assembly of molecules into specific one-, two-, or three-dimensional supramolecular architectures. The interplay between halogen bonds, hydrogen bonds, and π-π stacking involving the pyrazolo[1,5-a]pyrimidine core allows for the design of complex and predictable solid-state structures.

Utility in Agrochemical Research

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in agrochemical research, with numerous derivatives patented and investigated for fungicidal, herbicidal, and insecticidal properties. nih.gov This utility stems from the scaffold's ability to interact with various biological targets in pests and pathogens.

Fungicidal and Nematicidal Activity: Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess significant potential for controlling phytopathogenic fungi. nih.gov Studies have evaluated their efficacy against a range of fungal species, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.gov

In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed and synthesized, leading to the discovery of a compound with potent bifunctional activity. This compound, referred to as compound 11 in the study, exhibited an LC50 value of 8.1 mg/L against the pinewood nematode (Bursaphelenchus xylophilus), a significant pest in forestry. Its activity was superior to the commercial nematicide tioxazafen. The same compound also showed excellent fungicidal activity against Botryosphaeria dothidea, with an EC50 of 2.0 mg/L, outperforming the widely used fungicide azoxystrobin. ekb.eg Mechanistic studies revealed that this compound disrupts the integrity of the fungal cell membrane, increases permeability, and damages the mycelium's surface morphology. ekb.eg

Another study synthesized 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines and tested their antifungal properties. nih.gov Certain derivatives showed notable inhibitory effects. For example, one 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative inhibited the growth of A. solani with an IC50 value of 17.11 μg/mL. nih.govmdpi.com Another derivative was effective against both Cytospora sp. and F. solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. nih.govmdpi.com These findings highlight how modifications to the phenyl groups on the pyrimidine (B1678525) ring can tune the antifungal specificity and potency.

Herbicidal Activity: The pyrazolo[1,5-a]pyrimidine scaffold is structurally related to other nitrogen-containing heterocyclic compounds known to inhibit the enzyme acetolactate synthase (ALS), a key target for many commercial herbicides. journalagent.com Research into pyrazolylpyrimidine derivatives has confirmed their potential as herbicidal agents. A study assessing thirty such derivatives found that nine compounds exhibited good herbicidal activity against the weed Pennisetum alopecuroides. The structure-activity relationship indicated that the substituent at the 6-position of the pyrimidine ring is crucial; compounds with an alkynyloxy group showed bleaching activities, while those with an amino group at the same position displayed excellent inhibition of weed root growth. encyclopedia.pub

The data below summarizes key findings from agrochemical research on various pyrazolo[1,5-a]pyrimidine derivatives, illustrating the potential of this chemical class.

Derivative TypeTarget OrganismActivity MetricResult
Pyrazolo[1,5-a]pyrimidine Compound 11 ekb.egBursaphelenchus xylophilus (Nematode)LC508.1 mg/L
Pyrazolo[1,5-a]pyrimidine Compound 11 ekb.egBotryosphaeria dothidea (Fungus)EC502.0 mg/L
6,7-diarylpyrazolo[1,5-a]pyrimidine nih.govmdpi.comAlternaria solani (Fungus)IC5017.11 µg/mL
6,7-diarylpyrazolo[1,5-a]pyrimidine nih.govmdpi.comCytospora sp. (Fungus)IC5027.32 µg/mL
6,7-diarylpyrazolo[1,5-a]pyrimidine nih.govmdpi.comFusarium solani (Fungus)IC5021.04 µg/mL
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine encyclopedia.pubPennisetum alopecuroides (Weed)IC50 (Root Growth)1.90 mg/L
2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine encyclopedia.pubPennisetum alopecuroides (Weed)IC50 (Chlorophyll Level)3.14 mg/L

Given these findings, this compound serves as a valuable intermediate for developing novel agrochemicals. The bromine atom at the 3-position can be readily functionalized through cross-coupling reactions, allowing for the creation of a diverse library of new derivatives for biological screening.

Development of New Catalytic Systems Incorporating the Pyrazolo[1,5-a]pyrimidine Moiety

While the pyrazolo[1,5-a]pyrimidine scaffold is frequently synthesized using metal-catalyzed reactions (e.g., using palladium or rhodium catalysts), its incorporation as a core component within a catalytic system is a more nascent area of research. nih.govmdpi.com The potential for this application lies in the structure's ability to act as a ligand, coordinating with metal centers to form catalytically active organometallic complexes.

The pyrazolo[1,5-a]pyrimidine ring system contains multiple nitrogen atoms, which are excellent donor sites for coordinating with transition metals. This coordination is the foundational principle for a vast number of homogeneous catalysts. The rigid, planar structure of the scaffold can provide a stable and predictable geometry around a metal center, which is crucial for controlling the selectivity and efficiency of catalytic reactions.

A key step toward this application has been demonstrated in the synthesis of organometallic rhenium(I) complexes featuring pyrazolo[1,5-a]pyrimidine-based ligands. semanticscholar.org In this research, neutral rhenium(I) complexes of the type [ReCl(CO)3L] were synthesized, where 'L' was a series of substituted 5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine ligands. semanticscholar.org The study successfully showed that the pyrazolo[1,5-a]pyrimidine derivative could coordinate with the rhenium metal center, forming stable complexes. Although the primary focus of this study was to evaluate the biological activity of the resulting complexes, it confirms the scaffold's viability as a ligand. semanticscholar.org

The development of such metal complexes is a prerequisite for catalytic applications. By strategically modifying the substituents on the pyrazolo[1,5-a]pyrimidine core, researchers can fine-tune the electronic and steric properties of the ligand. For a compound like this compound, these properties can be further altered. The bromine atom, for example, could be replaced with various functional groups via palladium-catalyzed cross-coupling reactions to create a library of ligands with tailored characteristics. nih.gov This would allow for the systematic development of new catalysts for a range of organic transformations, such as C-C bond formation, hydrogenations, or oxidations. The inherent stability and synthetic tractability of the pyrazolo[1,5-a]pyrimidine moiety make it an attractive platform for designing the next generation of specialized ligands and catalysts.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of new synthetic routes for pyrazolo[1,5-a]pyrimidines is a key area of research aimed at improving efficiency, scalability, and environmental sustainability. researchgate.netrsc.org Future efforts for synthesizing 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine and its analogues are likely to focus on novel methodologies such as flow chemistry and electrochemistry.

Flow Chemistry: Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. mdpi.com The application of continuous-flow systems to the synthesis of pyrazole-fused scaffolds has demonstrated the potential for rapid and efficient production. mdpi.com For a multi-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine (B1248293), a flow-based approach could streamline the process, minimize purification steps, and allow for the safe handling of potentially hazardous intermediates. For instance, a procedure for the thermolysis of azidoacrylates to achieve pyrazolo[1,5-a]pyridine in quantitative yield under flow conditions highlights the power of this technique. mdpi.com

Electrochemistry: Organic electrosynthesis is emerging as a powerful and environmentally friendly tool for constructing N-heterocycles. bohrium.comrsc.org By using electricity as a "reagent," electrosynthesis can reduce the need for chemical oxidants and reductants, thus aligning with the principles of green chemistry. researchgate.netnih.gov Electrochemical methods have been successfully applied to generate nitrogen-centered radicals and facilitate intramolecular C-H aminations, which are key steps in forming heterocyclic rings. bohrium.comfrontiersin.org These techniques could be adapted for the cyclization steps in the synthesis of the pyrazolo[1,5-a]pyrimidine core, potentially offering milder reaction conditions and novel reactivity patterns compared to conventional methods. researchgate.net

MethodologyTraditional Batch SynthesisNovel Methodologies (Flow/Electrochemistry)
Reaction Control Limited control over temperature and mixing gradients.Precise control over reaction parameters (temperature, pressure, residence time). mdpi.com
Scalability Often challenging and requires process re-optimization.Readily scalable by extending reaction time. mdpi.com
Safety Handling of hazardous reagents and intermediates in large quantities.Smaller reaction volumes enhance safety; generation of reactive species in situ. mdpi.comresearchgate.net
Sustainability Often reliant on stoichiometric chemical reagents and solvents.Reduces waste by avoiding chemical oxidants/reductants; potential for solvent recycling. bohrium.comnih.gov

Advanced Characterization Techniques

Detailed structural information is crucial for understanding the function of this compound, particularly when it interacts with biological macromolecules or forms complex materials. Advanced characterization techniques are set to provide unprecedented insights.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary technique for determining the high-resolution structures of protein complexes without the need for crystallization. cryoem-solutions.comucl.ac.uk For a molecule like this compound, which may act as a kinase inhibitor, Cryo-EM can be used to visualize its binding mode within the active site of a target protein. rsc.orgnih.gov This technique is particularly valuable for studying large, flexible protein complexes that are difficult to crystallize. ucl.ac.uk Recent advancements have pushed the boundaries of Cryo-EM, enabling the structural analysis of protein-ligand complexes as small as ~40 kDa, which opens the door for its application in structure-based drug discovery for a wide range of targets relevant to this compound class. sciety.orgelifesciences.org

High-Resolution Solid-State NMR (ssNMR): While solution-state NMR is a staple for chemical characterization, high-resolution solid-state NMR provides detailed information about the structure, conformation, and intermolecular interactions of molecules in their solid form. nih.govrsc.org This is particularly important for understanding polymorphism, which can significantly impact the properties of pharmaceutical compounds. Techniques like Magic Angle Spinning (MAS) can provide high-resolution spectra even for powdered or amorphous samples. researchgate.net For this compound, ssNMR could be used to characterize its crystal packing, identify different polymorphic forms, and study its interaction with solid supports or within composite materials. rsc.org

Integration with Artificial Intelligence and Machine Learning for Structure-Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery and materials science. researchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, these computational tools can accelerate the design and optimization of new derivatives with desired properties.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, developed using ML algorithms, can explore the structural requirements for biological activity. researchgate.net By analyzing datasets of known pyrazolo[1,5-a]pyrimidine analogues, these models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward the most promising candidates. researchgate.netresearchgate.net This data-driven approach minimizes trial-and-error synthesis and accelerates the discovery of lead compounds.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening High-throughput computational screening of compound libraries against a biological target. nih.govresearchgate.netRapid identification of new derivatives with potentially higher potency or selectivity.
QSAR Modeling Correlates chemical structure with biological activity to predict the properties of new molecules. researchgate.netGuides the design of analogues with optimized properties (e.g., enhanced efficacy, reduced off-target effects).
De Novo Design Generates novel molecular structures with desired properties based on learned chemical rules.Creation of entirely new pyrazolo[1,5-a]pyrimidine scaffolds with unique functional profiles.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. researchgate.netEarly-stage filtering of candidates with poor pharmacokinetic or toxicity profiles, reducing late-stage failures.

Exploration in New Interdisciplinary Scientific Domains

The versatile structure of the pyrazolo[1,5-a]pyrimidine core suggests that its utility extends beyond its established roles. nih.gov Future research on this compound could venture into new interdisciplinary fields.

Materials Science: The fused aromatic system of pyrazolo[1,5-a]pyrimidines makes them interesting candidates for applications in materials science. Derivatives have been investigated as synthetic intermediates in the dyestuff industry. tandfonline.com The specific substitutions on this compound could be tailored to create novel organic dyes with specific photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or as fluorescent probes and chemosensors. eurekaselect.com

Chemical Biology: Beyond therapeutic applications, this compound can be developed into chemical probes to study biological processes. The bromine atom provides a convenient handle for further chemical modification, such as the attachment of fluorescent tags or biotin (B1667282) labels via cross-coupling reactions. rsc.orgnih.gov Such probes could be used to identify and validate new biological targets, elucidate signaling pathways, and visualize molecular interactions within living cells, thereby providing valuable tools for fundamental biological research.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine and its derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or alkoxymethylene-β-dicarbonyl reagents. For example, regioselective halogenation (Br/Cl/I) at the C3 position can be achieved using hypervalent iodine catalysts under mild conditions, yielding >80% efficiency . Post-functionalization steps, such as introducing piperazine or pyridinyl groups, often employ nucleophilic substitution or coupling reactions .

Key Synthetic Pathways

MethodReagents/ConditionsYield (%)Reference
Cyclocondensation3-aminopyrazole + β-dicarbonyl70-85
Regioselective HalogenationHypervalent iodine (e.g., PhI(OAc)₂)83-95
Suzuki CouplingPd catalysts, aryl boronic acids65-78

Q. Which spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry, particularly distinguishing between C3 and C5 substituents. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous structural features (e.g., in , bond angles confirmed planarity of the fused ring system). IR spectroscopy identifies functional groups like carbonyls (1680–1725 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer mechanisms of this compound derivatives?

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

Discrepancies often arise from cell-specific p53 status or metabolic differences. For example:

  • In SiHa (low p53), derivatives induce G₁ arrest via p21-independent pathways, whereas HeLa (mutant p53) relies on BAX-mediated apoptosis .
  • Compare cytotoxicity in isogenic cell lines (wild-type vs. p53-null) to isolate p53-dependent effects. Use dose-response curves and synergy assays (e.g., with cisplatin) to identify off-target mechanisms .

Q. What strategies enhance the bioactivity of pyrazolo[1,5-a]pyrimidines through metal coordination?

Organometallic complexes (e.g., Re(I)-carbonyl) improve cytotoxicity by facilitating DNA groove binding. For example:

  • [ReCl(CO)₃(L)] complexes (L = pyrazolo[1,5-a]pyrimidine ligands) showed IC₅₀ values of 1.1–3.5 µM in HCT116 cells, outperforming cisplatin .
  • Molecular docking (ΔG = -230 to -288 kJ/mol) confirmed enhanced DNA interaction via planar aromatic systems .

Q. How can regioselective functionalization challenges at the C5/C7 positions be addressed?

  • C7 Modification : Use alkoxymethylene-β-dicarbonyl reagents during cyclocondensation to introduce methoxy or aryl groups .
  • C5 Bromination : Optimize electrophilic substitution with NBS (N-bromosuccinimide) in DMF at 60°C .
  • Computational Guidance : DFT calculations predict reactivity trends, reducing trial-and-error synthesis .

Methodological Considerations

Q. What in silico tools are recommended for predicting ADMET properties of these derivatives?

  • SwissADME : Predicts bioavailability, LogP, and blood-brain barrier penetration.
  • Molinspiration : Estimates GPCR affinity, useful for CNS-targeting compounds (e.g., in ).
  • AutoDock Vina : Validates binding modes to targets like CDK2 or adenosine receptors .

Q. How should researchers handle discrepancies in reported synthetic yields for halogenated derivatives?

  • Reagent Purity : Ensure β-dicarbonyl compounds are anhydrous to avoid side reactions.
  • Catalyst Screening : Test iodine(III) reagents (e.g., PhI(OAc)₂ vs. PhI(OCOCF₃)₂) for optimal halogenation efficiency .
  • Scale-Up Protocols : Microfluidic reactors improve reproducibility for gram-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.